Enhanced Carbonic Anhydrase IX/XII Inhibition Potency via 3,4-Difluoro Substitution
The 3,4-difluoro substitution on the benzamide ring of CAS 303797-95-7 provides a quantifiable gain in potency against the cancer-relevant carbonic anhydrase isoforms CA IX and CA XII compared to non-fluorinated and mono-fluorinated analogs. Molecular docking and SAR studies indicate that the two fluorine atoms participate in hydrogen bonding with Thr199 and Glu106, a binding mode absent in the des-fluoro comparator [1]. The compound achieves IC50 values in the 12–45 nM range against CA IX/XII, whereas the corresponding non-fluorinated analog shows IC50 values exceeding 200 nM, representing an approximately 5- to 15-fold improvement in potency [1].
| Evidence Dimension | Inhibitory potency (IC50) against CA IX and CA XII |
|---|---|
| Target Compound Data | IC50 = 12–45 nM (CA IX/XII) |
| Comparator Or Baseline | Non-fluorinated thiazole benzenesulfonamide analog: IC50 > 200 nM |
| Quantified Difference | Approximately 5- to 15-fold lower IC50 (higher potency) for the target compound |
| Conditions | In vitro enzymatic assay; molecular docking with CA IX crystal structure |
Why This Matters
This potency advantage directly translates to a lower effective concentration required in cellular and in vivo models, reducing the risk of off-target effects and improving the therapeutic window in preclinical development for hypoxic tumors.
- [1] Kuujia.com. Research Briefing on 3,4-difluoro-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS: 303797-95-7). Accessed 2026. View Source
